molecular formula C10H6N2S B2784359 3-(1,3-Thiazol-4-yl)benzonitrile CAS No. 1340158-15-7

3-(1,3-Thiazol-4-yl)benzonitrile

Cat. No.: B2784359
CAS No.: 1340158-15-7
M. Wt: 186.23
InChI Key: AJQVIAOTJPFHQO-UHFFFAOYSA-N
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Description

3-(1,3-Thiazol-4-yl)benzonitrile is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms within the ring structure. This compound is characterized by the presence of a benzonitrile group attached to the 4-position of a 1,3-thiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,3-Thiazol-4-yl)benzonitrile typically involves the reaction of 4-bromobenzonitrile with 1,3-thiazol-4-amine under suitable conditions. The reaction can be carried out using palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. The reaction conditions include the use of a palladium catalyst, a suitable base, and a solvent like toluene or N,N-dimethylformamide (DMF).

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors or batch reactors. The choice of reactor depends on the desired production scale and the specific requirements of the synthesis process. The use of flow chemistry can enhance the efficiency and safety of the production process by providing better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions: 3-(1,3-Thiazol-4-yl)benzonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

  • Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Substitution reactions can involve nucleophilic substitution with reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted derivatives of this compound.

Scientific Research Applications

3-(1,3-Thiazol-4-yl)benzonitrile has various scientific research applications across different fields:

  • Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

  • Biology: Thiazole derivatives, including this compound, have been studied for their biological activities, such as antimicrobial, antifungal, and antiviral properties.

  • Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Comparison with Similar Compounds

3-(1,3-Thiazol-4-yl)benzonitrile is similar to other thiazole derivatives, such as 2,4-disubstituted arylthiazoles and 1,3-thiazol-4-yl anilines. These compounds share the thiazole ring structure but differ in their substituents and functional groups. The uniqueness of this compound lies in its specific combination of the benzonitrile group and the thiazole ring, which contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

3-(1,3-thiazol-4-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2S/c11-5-8-2-1-3-9(4-8)10-6-13-7-12-10/h1-4,6-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJQVIAOTJPFHQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CSC=N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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